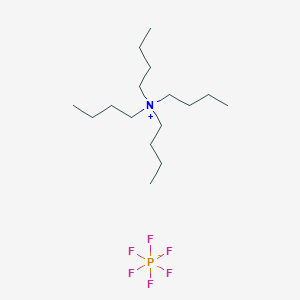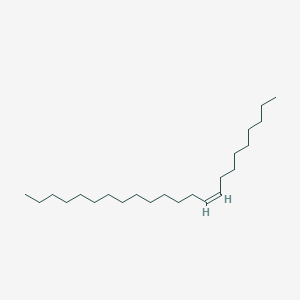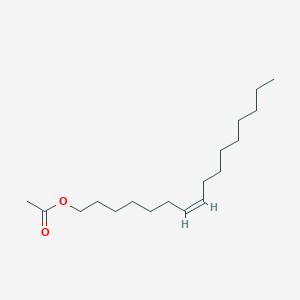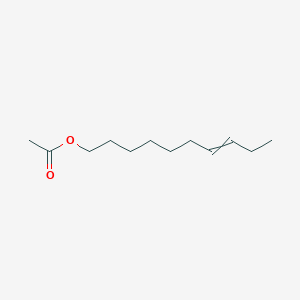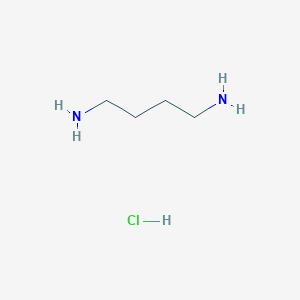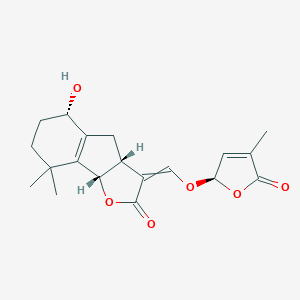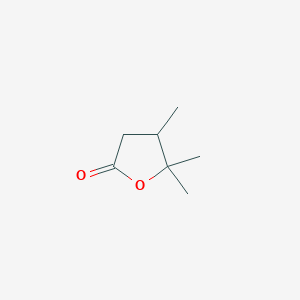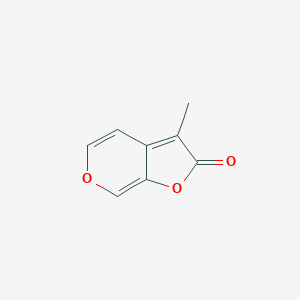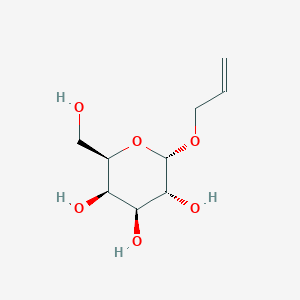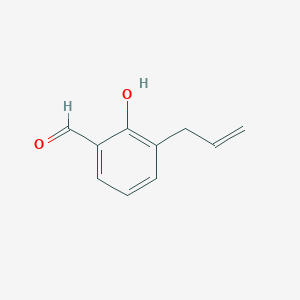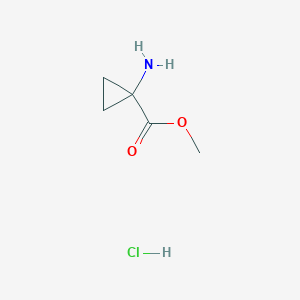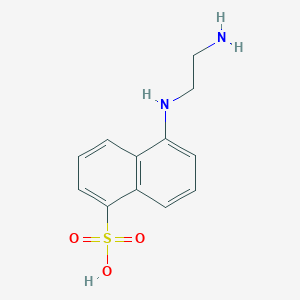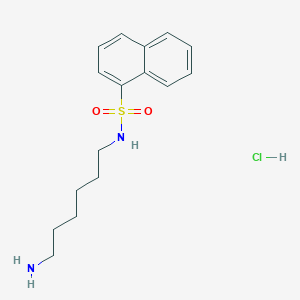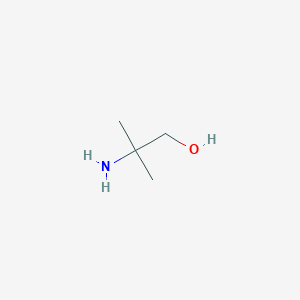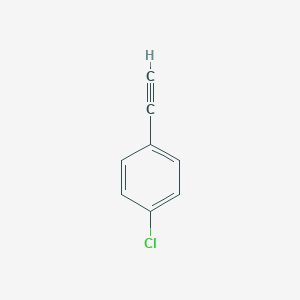
1-氯-4-乙炔基苯
概述
描述
1-Chloro-4-ethynylbenzene is a compound of interest in the field of organic chemistry, particularly for its utility in synthesizing polymers and other organic materials. Its structure features a benzene ring substituted with a chloro group and an ethynyl group, which makes it a versatile precursor in various chemical reactions.
Synthesis Analysis
The synthesis of derivatives similar to 1-Chloro-4-ethynylbenzene involves the use of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives. These derivatives are synthesized through reactions that involve hydrogen bonds and fluorination processes, affecting their thermal stability and optical properties (Khan et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a molecule. Studies on similar compounds reveal that substituents on the aromatic spacer group influence the optical properties without creating strong donor-acceptor interactions along the organometallic polymers' backbone (Khan et al., 2003).
Chemical Reactions and Properties
1-Chloro-4-ethynylbenzene participates in various chemical reactions, including cyclizations and polymerizations, due to the presence of reactive ethynyl and chloro groups. For instance, ruthenium-catalyzed cyclization of similar ethynylbenzene derivatives forms indene and indanone products, showcasing the compound's reactivity in forming cyclic structures (Odedra et al., 2007).
科学研究应用
合成和聚合
- 1-氯-4-乙炔基苯被用于合成各种有机化合物。例如,它参与环三聚化过程,产生1,3,5-三(对氯苯基)苯,该过程在环境友好条件下进行(Li-ming, 2008)。
- 它还在咔唑基树枝状聚合物的合成中发挥作用,这些聚合物高度荧光且稳定,表明有潜在用途作为有机发光二极管(OLEDs)中的蓝光发射材料(Adhikari et al., 2007)。
催化和反应动力学
- 1-氯-4-乙炔基苯参与催化反应,例如乙炔基苯的氧化二聚化反应,显示出溶剂浓度等各种因素如何影响反应速率(Meinders et al., 1977)。
光物理性质
- 该化合物的光物理性质被研究,特别是在微波辅助下对亚砜的光氧化过程中。它在微波辐射下表现出比传统热加热更高的效率,表明其在光化学应用中的潜在用途(Matsukawa et al., 2021)。
分子相互作用
- 对1-氯-4-乙炔基苯与氢键和π⋯π相互作用形成的复合物的研究提供了关于主导其化学行为的分子相互作用的见解,特别是在溶液中(Vojta & Vazdar, 2014)。
热解和聚合物形成
- 对乙炔基苯的热解研究,一个相关化合物,可以提供关于热行为和涉及1-氯-4-乙炔基苯的潜在聚合物形成过程的见解(Guthier et al., 1995)。
化学修饰和结合
- 该化合物在金表面上乙炔基苯单层研究中所示的金属-分子结合基团形成中的反应性,可以提供关于其在表面化学应用中的潜力的见解(McDonagh et al., 2007)。
安全和危害
属性
IUPAC Name |
1-chloro-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJRTMTKGYJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-71-7 | |
| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90236275 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynylbenzene | |
CAS RN |
873-73-4 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


